4-(4-Quinolinylmethoxy)benzaldehyde
Description
4-(4-Quinolinylmethoxy)benzaldehyde is a benzaldehyde derivative functionalized with a quinoline moiety via a methoxy linker at the para position. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs—particularly methoxy- and quinoline-substituted benzaldehydes—offer insights into its likely properties and applications.
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-(quinolin-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C17H13NO2/c19-11-13-5-7-15(8-6-13)20-12-14-9-10-18-17-4-2-1-3-16(14)17/h1-11H,12H2 |
InChI Key |
PTRAGZIMDIIFON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)COC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzaldehyde Derivatives
Key Structural Differences :
- 4-Hydroxybenzaldehyde (): Lacks the quinoline group but shares the para-substituted aromatic aldehyde structure. Its hydroxyl group enhances polarity, making it more water-soluble than 4-(4-Quinolinylmethoxy)benzaldehyde, which likely has lower solubility due to the hydrophobic quinoline ring .
- 4-(N,N-Dimethylamino)benzaldehyde (): The electron-donating dimethylamino group increases resonance stabilization of the aldehyde, altering reactivity in condensation reactions compared to the methoxy-quinoline derivative .
Table 1: Structural and Physical Properties of Selected Benzaldehyde Derivatives
*Theoretical data inferred from analogs due to absence of direct evidence.
Challenges and Limitations
- Data Gaps: No direct synthesis, spectral data, or bioactivity studies for this compound are provided in the evidence. Comparisons rely on extrapolation from structurally related compounds.
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